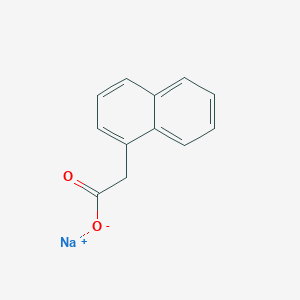

Sodium 1-naphthaleneacetate

Descripción general

Descripción

Characterization and Binding Properties

Characterization of Naphthaleneacetic Acid Binding Naphthaleneacetic acid (NAA) binds to specific sites on maize coleoptile tissue membranes, with a dissociation constant (K(D)) of 5 to 7 x 10^(-7)M for naphthalene-1-acetic acid. This binding is not primarily ionic as it is insensitive to high monovalent salt concentrations but is inhibited by divalent cations like Mg(2+) or Ca(2+) above 5 mM. Organic acids, particularly citrate, enhance binding, which is heat-labile and sensitive to agents affecting proteins or lipids. A reducible group at the binding site, possibly a disulfide, seems essential for its function. The binding affinity for auxins is altered by a dialyzable, heat-stable, organic factor found in maize tissue .

Auxin Effects on Glucose Uptake and Bud Distribution

Stimulation of Glucose Uptake by NAA 1-Naphthaleneacetic acid (1-NAA) increases the active uptake of 3-O-methyl-d-glucose in maize coleoptile sections, with a half-maximum effect at 0.52 μM. The auxin antagonist 2-NAA also stimulates uptake but less effectively. The stimulation by 1-NAA is preceded by transient inhibition and requires the presence of KCl. The auxin transport inhibitor TIBA reverses 1-NAA's stimulation, suggesting a complex interaction with cellular transport mechanisms .

Polar Transport and Bud Distribution The polar transport of 1-NAA in tobacco explants determines the distribution of flower buds, with low concentrations favoring bud emergence at the basal edge and high concentrations on the remaining surface. The distribution is due to polar auxin transport, leading to accumulation at the basal side, as evidenced by the effects of transport inhibitors .

Analytical Methods for NAA Detection

Quantitative Determination in Pineapple Samples A method for determining 1-NAA in canned pineapple samples involves micelle-stabilized room temperature phosphorescence. The technique uses sodium dodecyl sulfate, thallium nitrate, and sodium sulfite, with a detection limit of 21 ng mL^(-1) and a mean recovery value of 98.6% for 250 ng mL^(-1) NAA .

Optosensing of NAA in Water and Apples A flow-through optosensing method for 1-NAA detection in water and apples uses heavy atom induced-room temperature phosphorescence. The method employs a flow-injection system with a solid support packed flow cell and a luminescence spectrometer. The detection limit is 1.2 ng mL^(-1), with a linear response up to 500 ng mL^(-1) .

Solubility and Thermodynamics

Solubility and Thermodynamic Modeling The solubility of sodium 1-naphthalenesulfonate in various organic solvents increases with temperature, with the highest solubility in ethanol. The solubility data were best correlated with the modified Apelblat equation, and mixing properties such as Gibbs energy and enthalpy were calculated using the NRTL model .

Metabolism and Conjugation

Metabolism in Tobacco Explants 1-NAA is rapidly metabolized in tobacco explants into various conjugates, including 1-NAA-glucoside and 1-NAA-aspartate. The metabolism suggests a regulatory role for conjugation in maintaining free 1-NAA levels in the tissue .

Chemical Reactions and Synthesis

Cleavage of Phosphorus-Carbon Bonds Sodium/naphthalene is an effective reagent for the reductive cleavage of aryl-phosphorus bonds, facilitating the synthesis of unsymmetrical diphosphines .

Control of Plant Sprouts

Sprout Control on Pyracantha Trunks NAA, as a sodium salt or ethyl ester, controls sprout growth on Pyracantha trunks when applied annually. A 1% concentration was more effective than 0.5%, significantly reducing the number of sprouts .

Spectroscopic and Computational Analysis

Study on Naproxen Sodium Although not directly related to 1-NAA, a study on Naproxen Sodium, a different naphthaleneacetic acid derivative, provides insights into spectroscopic properties, structural analysis, and thermodynamics. The study includes quantum computational methods and docking studies to predict binding with proteins10.

Aplicaciones Científicas De Investigación

-

Organic Synthesis

-

Surfactant

-

Enzymatic Hydrolysis

-

Plant Growth Regulator

-

Cell Activator

- Sodium naphthaleneacetate is not a plant hormone but rather a cell activator . Once sprayed on the crop surface, it quickly penetrates into the plant and promotes the circulation of plant cytoplasm .

- The functions of sodium naphthaleneacetate include: breaking seed dormancy and promoting seed germination, thus improving germination rates; increasing the photosynthetic rate of leaves and promoting the formation of dry matter; facilitating the transport of photosynthetic products, ensuring rapid transport to the fruits; enhancing nutrient absorption capacity of the root system, promoting the uptake of various nutrients by crops; improving pollen germination rates and pollen tube elongation speed, thereby increasing fruit set rates; regulating crop growth and alleviating the negative effects of phytotoxicity and adverse growth conditions such as frost damage .

- Sodium naphthaleneacetate is suitable for various crops at different growth stages, and it can be applied in different ways, including seed soaking, root irrigation, and foliar spraying . It can also be used as a fertilizer additive .

-

Fertilizer Additive

- In addition to seed soaking, root irrigation, and foliar spraying, Sodium 2-naphthaleneacetate (NAA-Na) can also be used as a fertilizer additive . When applying basal or topdressing fertilizers, mix 5-6g per acre uniformly and apply . This can enhance fertilizer utilization and effectiveness .

- NAA-Na can also be mixed with fungicides, insecticides, herbicides, and other pesticides to improve their efficacy and prevent phytotoxicity .

Safety And Hazards

Sodium 1-naphthaleneacetate is considered a flammable material. It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

sodium;2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUUXVFWKYRHAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-87-3 (Parent) | |

| Record name | 1-Naphthaleneacetic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6034897 | |

| Record name | Sodium 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-naphthaleneacetate | |

CAS RN |

61-31-4, 25267-17-8 | |

| Record name | 1-Naphthaleneacetic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaleneacetic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalene-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-NAPHTHALENEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7RB82EVFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

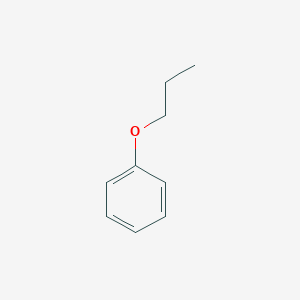

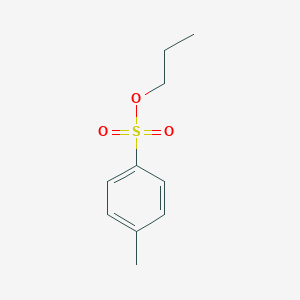

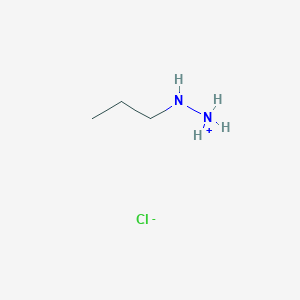

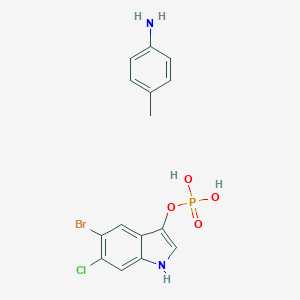

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)